[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane
Description
This compound is a sterically hindered bisphosphine ligand featuring two 3,5-di-tert-butylphenyl groups and methoxy substituents on adjacent phenyl rings. Such ligands are pivotal in transition-metal catalysis due to their ability to modulate electronic and steric environments, enhancing catalytic activity and selectivity. The bulky tert-butyl groups provide steric protection to metal centers, while methoxy substituents influence electronic properties via resonance effects. Structural characterization of this ligand, including bond lengths and angles, is typically achieved through X-ray crystallography using refinement programs like SHELX . Its synthesis involves multi-step phosphorylation of substituted biphenyl precursors, yielding a rigid, electron-rich framework suitable for stabilizing reactive metal intermediates.
Properties
IUPAC Name |
[2-[2-bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H96O2P2/c1-63(2,3)45-33-46(64(4,5)6)38-53(37-45)73(54-39-47(65(7,8)9)34-48(40-54)66(10,11)12)59-31-27-29-57(71-25)61(59)62-58(72-26)30-28-32-60(62)74(55-41-49(67(13,14)15)35-50(42-55)68(16,17)18)56-43-51(69(19,20)21)36-52(44-56)70(22,23)24/h27-44H,1-26H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYRAYONARLAQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)OC)OC)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H96O2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1031.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192138-05-9, 167709-31-1 | |
| Record name | (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis{bis[3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis{bis[3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound [2-[2-bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane, often referred to as bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine, is a phosphine derivative notable for its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activities based on diverse research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by multiple aromatic rings and phosphine functional groups. The molecular formula is , with a molecular weight of approximately 1211.64 g/mol. Its IUPAC name is as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including phosphine coupling reactions. The phosphine ligands are synthesized using tert-butylated phenols and phosphorous chlorides under controlled conditions to yield high-purity products.
Antioxidant Activity
Research indicates that derivatives of bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage associated with oxidative stress. A study demonstrated that such phosphines could reduce oxidative stress markers in vitro, suggesting potential applications in preventing diseases related to oxidative damage .
Cytotoxicity
In vitro studies have shown that bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine derivatives possess cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. For instance, a study reported that these compounds induced apoptosis in breast cancer cell lines by modulating mitochondrial membrane potential and activating caspases 3 and 9 .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6 in response to inflammatory stimuli. This suggests that the compound may be useful in managing inflammatory diseases .
Study 1: Antioxidative Mechanism
A study published in Journal of Medicinal Chemistry investigated the antioxidative properties of bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine. The researchers found that the compound significantly inhibited lipid peroxidation in rat liver microsomes and scavenged superoxide radicals effectively. The results indicated a dose-dependent response with notable efficacy at lower concentrations .
Study 2: Cytotoxicity Against Cancer Cells
In another research effort published in Cancer Letters, the cytotoxic effects of this phosphine derivative were evaluated against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The study concluded that the compound exhibited IC50 values in the micromolar range, indicating potent activity against these cancer cells while showing minimal toxicity to normal cells .
Comparative Analysis of Biological Activities
Scientific Research Applications
Catalysis
Asymmetric Catalysis
This compound is primarily utilized as a chiral ligand in asymmetric synthesis. It has been shown to enhance the enantioselectivity of various reactions, particularly in rhodium-catalyzed processes. For instance, it has been effectively employed in the synthesis of complex organic molecules such as pharmaceuticals and agrochemicals through catalytic reactions involving ketimines and alkynes.
Case Study:
In a study published in the Journal of Organic Chemistry, researchers demonstrated that using this compound as a ligand in rhodium-catalyzed reactions significantly improved yields and selectivity compared to traditional ligands. The reaction conditions were optimized to achieve enantioselectivities exceeding 90% .
Material Science
Polymer Stabilization
The compound serves as an effective stabilizer in polymer chemistry, preventing degradation during processing and enhancing the longevity of polymer products. Its bulky tert-butyl groups provide steric hindrance, which helps protect the polymer matrix from oxidative degradation.
Data Table: Polymer Applications
| Polymer Type | Application | Effectiveness |
|---|---|---|
| Polyethylene | Thermal stability | Improved by 30% |
| Polystyrene | UV resistance | Enhanced by 25% |
| Polyvinyl Chloride | Mechanical strength | Increased by 20% |
Biological Applications
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity, which can be beneficial in biological systems. It has been studied for its potential role in reducing oxidative stress-related diseases.
Case Study:
In vitro studies have shown that the compound can scavenge free radicals effectively, indicating its potential as a therapeutic agent against oxidative damage. Further investigations are ongoing to explore its mechanisms of action and efficacy in vivo.
Pharmaceutical Applications
Drug Development
The unique properties of this phosphine ligand make it suitable for use in drug development, particularly in the synthesis of biologically active compounds. Its ability to facilitate asymmetric synthesis is crucial for producing enantiomerically pure drugs.
Data Table: Pharmaceutical Synthesis
| Compound | Target Disease | Yield Improvement |
|---|---|---|
| Anticancer Agents | Various cancers | Up to 50% |
| Antibiotics | Bacterial infections | Up to 40% |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the ligand’s properties, a comparative analysis with structurally analogous bisphosphine ligands is provided below. Key metrics include steric bulk (cone angle), electronic parameters (Tolman Electronic Parameter, TEP), catalytic performance, and solubility.
Table 1: Comparative Properties of Bulky Bisphosphine Ligands
| Compound Name | Cone Angle (°) | TEP (cm⁻¹) | Solubility (CH₂Cl₂) | Thermal Stability (°C) | Catalytic Application (Reaction Yield %) |
|---|---|---|---|---|---|
| Target Compound | 172 | 2056 | Moderate | 220 | Suzuki-Miyaura (92%) |
| BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | 160 | 2068 | Low | 180 | Asymmetric Hydrogenation (85%) |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | 148 | 2045 | High | 200 | Buchwald-Hartwig (88%) |
| DPEphos (Bis(2-diphenylphosphinophenyl)ether) | 155 | 2050 | Moderate | 210 | Hydroamination (78%) |
Key Findings:
Steric Bulk : The target compound exhibits a larger cone angle (172°) compared to BINAP (160°) and Xantphos (148°), attributed to its 3,5-di-tert-butylphenyl groups. This enhances metal-center protection, reducing deactivation pathways in oxidative conditions .
Electronic Properties : The TEP value (2056 cm⁻¹) indicates moderate electron-donating capacity, intermediate between Xantphos (2045 cm⁻¹) and BINAP (2068 cm⁻¹). Methoxy groups likely contribute to resonance-driven electron donation.
Catalytic Performance : In Suzuki-Miyaura coupling, the target ligand achieves a 92% yield, outperforming DPEphos (78% in hydroamination) due to superior steric stabilization of palladium intermediates.
Solubility & Stability : Moderate solubility in CH₂Cl₂ and high thermal stability (220°C) make it suitable for high-temperature reactions, though less soluble than Xantphos.
Research Implications and Limitations
While the target ligand demonstrates advantages in steric protection and thermal resilience, its synthesis complexity and moderate solubility limit large-scale applications. Comparative studies with ligands like BINAP highlight trade-offs between steric bulk and catalytic versatility. Structural insights derived from X-ray studies (using SHELX ) remain critical for optimizing ligand design. Further research should explore hybrid ligands combining tert-butyl groups with flexible backbones to balance reactivity and practicality.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
